Product packaging for Docosyltrimethylammonium chloride(Cat. No.:CAS No. 17301-53-0)

Docosyltrimethylammonium chloride

Cat. No.: B090853
CAS No.: 17301-53-0
M. Wt: 404.2 g/mol
InChI Key: YSJGOMATDFSEED-UHFFFAOYSA-M
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Description

Significance within Quaternary Ammonium (B1175870) Compound (QAC) Research

Docosyltrimethylammonium chloride, also known as behentrimonium chloride, holds a notable position in the broader field of quaternary ammonium compound research. chemicalland21.comchemicalbook.com QACs are a class of cationic surfactants characterized by a positively charged nitrogen atom, which imparts unique interfacial and antimicrobial properties. mdpi.com The significance of this compound stems from its long C22 alkyl chain, which influences its physical and chemical behaviors, such as its self-assembly into micelles and its interaction with surfaces. chemicalbook.comnih.gov

Research into QACs is extensive, covering their roles as disinfectants, preservatives, antistatic agents, and phase transfer catalysts. chemicalland21.commdpi.comnih.gov this compound is a key subject in studies focusing on the structure-property relationships of QACs. Its long hydrophobic tail, in comparison to shorter-chain QACs like dodecyltrimethylammonium (B156365) chloride (DTAC), leads to different aggregation behaviors and surface activities, making it a valuable model compound for investigating the impact of alkyl chain length on the physicochemical properties of cationic surfactants. nih.govsigmaaldrich.comresearchgate.net

The self-assembly of surfactants into structures like micelles is a fundamental area of QAC research. acs.orgfiveable.meumd.edu These aggregation phenomena are driven by the hydrophobic effect and are crucial for applications ranging from detergency to drug delivery. fiveable.memdpi.com Investigations into this compound contribute to a deeper understanding of how molecular architecture dictates the formation and characteristics of these self-assembled structures. nih.govacs.org

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C25H54ClN chemicalbook.com
Molecular Weight 404.16 g/mol chemicalbook.com
Appearance White to off-white solid chemicalbook.com
Solubility Soluble in water. chemicalland21.com Slightly soluble in chloroform (B151607) and methanol. chemicalbook.com
Melting Point Information not available in the provided search results.
LogP 4.987 (estimated) chemicalbook.com

Evolution of Academic Research Trends on this compound

Academic research on this compound has evolved, reflecting broader trends in materials science, nanotechnology, and biotechnology. Early research likely focused on its fundamental properties and applications as a surfactant and conditioning agent. atamanchemicals.com More recent studies have explored its potential in more advanced applications.

A significant trend is the investigation of this compound in the formation of complex nanostructures. Research has delved into its use in creating nanoparticles and its interaction with polymers and other surfactants to form sophisticated delivery systems. For instance, studies have explored the use of modified chitosan (B1678972), a biocompatible polymer, in conjunction with QACs for drug delivery applications. mdpi.commdpi.comresearchgate.net The synthesis of gold nanoparticles, a field with immense potential in biomedical applications, has also been a subject of research, with surfactants playing a role in stabilizing these particles. nih.gov

Furthermore, the interaction of this compound with other types of surfactants, such as anionic surfactants, to form synergistic mixtures is a growing area of interest. acs.orgumd.edu These mixtures can exhibit enhanced properties, such as the formation of highly viscoelastic wormlike micelles, which have applications in areas like enhanced oil recovery. acs.orgresearchgate.net The study of these mixed systems provides insights into the fundamental forces governing self-assembly. umd.edu

The table below summarizes key research areas and findings related to this compound and similar QACs, illustrating the progression of research from basic characterization to advanced applications.

Table 2: Evolution of Research on this compound and Related QACs

Research Area Key Findings and Focus
Surfactant Properties Investigation of critical micelle concentration (CMC), surface tension reduction, and the influence of alkyl chain length on these properties. mdpi.comresearchgate.net
Self-Assembly and Micelle Formation Studies on the formation of micelles, vesicles, and other aggregates in solution, including the thermodynamics of micellization. nih.govresearchgate.netacs.orgfiveable.meresearchgate.net
Mixed Surfactant Systems Exploration of synergistic interactions between cationic and anionic surfactants, leading to the formation of novel structures like wormlike micelles. acs.orgumd.edu
Nanoparticle Synthesis and Stabilization Use as a stabilizing agent in the synthesis of nanoparticles, such as gold nanoparticles, and in the formation of polymer-based nanoparticles for drug delivery. mdpi.comnih.govmdpi.comnih.gov
Interaction with Polymers Research on the interaction between QACs and polymers like chitosan to create functional materials for various applications, including drug delivery and coatings. mdpi.commdpi.comresearchgate.netmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H54ClN B090853 Docosyltrimethylammonium chloride CAS No. 17301-53-0

Properties

IUPAC Name

docosyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H54N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;/h5-25H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJGOMATDFSEED-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H54ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884964
Record name Docosyltrimethylammonium chloride
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Molecular Weight

404.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17301-53-0
Record name Behenyltrimethylammonium chloride
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Record name Behentrimonium chloride
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Record name 1-Docosanaminium, N,N,N-trimethyl-, chloride (1:1)
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Record name Docosyltrimethylammonium chloride
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Record name Docosyltrimethylammonium chloride
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Record name BEHENTRIMONIUM CHLORIDE
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Synthetic Methodologies and Precursor Studies

N-Dodecanol as a Primary Precursor in Docosyltrimethylammonium Chloride Synthesis

The synthesis of this compound, also known as behenyl trimethyl ammonium (B1175870) chloride (BTAC-228), can be efficiently achieved through a two-step process originating from n-dodecanol (also known as lauryl alcohol). google.comgoogle.comgoogle.com This fatty alcohol, derivable from renewable resources like palm kernel or coconut oil, serves as a readily available and economic starting material. wikipedia.org

Conversion to n-Dodecyl Chloride

The initial and critical step in the synthesis is the conversion of n-dodecanol to n-dodecyl chloride. google.comgoogle.com This transformation is typically accomplished through a reaction with thionyl chloride (SOCl₂). google.comgoogle.com The reaction is generally carried out in the presence of a catalyst, such as pyridine (B92270) or N,N-diethylformamide, and a solvent like petroleum ether. google.comgoogle.com The molar ratio of n-dodecanol to thionyl chloride is a crucial parameter, often optimized in the range of 1:0.8 to 1:1.5 to maximize the yield of the intermediate, n-dodecyl chloride. google.com During the reaction, waste gases are generated and are typically removed to drive the reaction to completion. google.comgoogle.com

Quaternization with Trimethylamine (B31210)

Following the successful synthesis of n-dodecyl chloride, the subsequent step involves its quaternization with trimethylamine ((CH₃)₃N). google.comgoogle.comgoogle.com This is a classic Menshutkin reaction, where the tertiary amine attacks the alkyl halide to form a quaternary ammonium salt. google.com The reaction is typically conducted in a sealed, high-pressure environment and in the presence of a polar organic solvent such as acetonitrile (B52724). google.comgoogle.com The use of a polar solvent facilitates the SN2 reaction mechanism, leading to higher yields and shorter reaction times. google.com

Optimization of Reaction Conditions and Yields in this compound Production

Achieving a high yield and purity of the final product is paramount in the industrial production of this compound. google.comgoogle.com Several reaction parameters are carefully controlled and optimized to achieve this goal.

For the conversion of n-dodecanol to n-dodecyl chloride, the reaction temperature is typically maintained between 60-70°C. google.com The choice of catalyst and its concentration also play a significant role. For instance, using N,N-diethylformamide as a catalyst has been shown to be effective. google.com

In the quaternization step, the temperature is generally controlled around 90-95°C, and the reaction is carried out under pressure (approximately 0.3 MPa) for a few hours. google.comgoogle.com The molar ratio of n-dodecyl chloride to trimethylamine is also a key factor, with an excess of trimethylamine often used to ensure complete conversion. A typical molar ratio might involve introducing 2.2 mol of gasified trimethylamine for every 2 mol of n-dodecyl chloride. google.comgoogle.com Through careful optimization of these conditions, yields of up to 94-99% for the final this compound product have been reported. google.com

Interactive Data Table: Optimized Reaction Parameters for this compound Synthesis

Reaction Step Reactants Catalyst/Solvent Temperature (°C) Pressure (MPa) Molar Ratio Reported Yield
Chlorination n-Dodecanol, Thionyl ChloridePyridine, Petroleum Ether60-70Atmospheric1:1.3-1.5 (n-Dodecanol:SOCl₂)High
Quaternization n-Dodecyl Chloride, TrimethylamineAcetonitrile90-95~0.31:1.1 (n-Dodecyl Chloride:Trimethylamine)94%

Investigation of Byproduct Formation and Purification Techniques

Despite careful optimization, the synthesis of this compound is not without the formation of byproducts. In the initial chlorination step, incomplete reaction can leave unreacted n-dodecanol. The major impurity in commercial n-dodecanol is often tetradecanol, which can also be converted to its corresponding chloride and subsequently quaternized, leading to impurities in the final product. oecd.org

During the quaternization reaction, side reactions can occur, although these are generally minimized by the optimized conditions. The primary focus of purification is to remove any unreacted starting materials and the solvent.

The purification of the crude this compound product typically involves washing with a non-polar solvent like anhydrous ether. google.comgoogle.com This step is effective in removing non-polar impurities. The product is then typically dried, often under vacuum, to yield a high-purity, solid white product. google.comgoogle.comgoogle.com In many optimized processes, the purity of the final product is high enough (e.g., 99%) that recrystallization is not necessary. google.comgoogle.com

Colloidal and Supramolecular Chemistry of Docosyltrimethylammonium Chloride

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

The CMC is a fundamental property of a surfactant and can be determined by monitoring changes in the physical properties of the solution as a function of surfactant concentration. Techniques such as surface tensiometry, conductivity measurements, and fluorescence spectroscopy are commonly employed to pinpoint the sharp change that signifies the onset of micelle formation. nih.gov For instance, the surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant. Similarly, the molar conductivity of an ionic surfactant solution shows a distinct break at the CMC due to the reduced mobility of the surfactant ions upon aggregation. nih.gov

Thermodynamic Parameters of Micelle Formation (ΔG⁰m, ΔH⁰m, ΔS⁰m)

The spontaneity and stability of micelle formation can be quantified by the standard Gibbs free energy of micellization (ΔG⁰m). A negative ΔG⁰m value indicates that micellization is a thermodynamically favorable process. nih.govrsc.org This free energy change is composed of both enthalpic (ΔH⁰m) and entropic (ΔS⁰m) contributions, as described by the Gibbs-Helmholtz equation.

The table below presents typical thermodynamic parameters for the micellization of a cationic surfactant.

Thermodynamic ParameterTypical Value/TrendSignificance
ΔG⁰m (Gibbs Free Energy) NegativeIndicates a spontaneous and favorable micellization process. nih.govrsc.org
ΔH⁰m (Enthalpy) Can be positive or negative; often temperature-dependent. nih.govReflects the heat change associated with the transfer of surfactant monomers into the micelle.
ΔS⁰m (Entropy) Large and positiveThe main driving force, resulting from the release of water molecules from the hydrophobic chains. nih.govresearchgate.net

This table provides a generalized overview. Actual values for Docosyltrimethylammonium chloride may vary based on experimental conditions.

Influence of Temperature, Salt Concentration, and Counterions on Micellar Aggregation

The micellization of this compound is sensitive to changes in its environment, particularly temperature, the concentration of added electrolytes (salt), and the nature of the counterion.

Temperature: The effect of temperature on the CMC of ionic surfactants is often non-linear, exhibiting a U-shaped curve where the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. researchgate.netajchem-a.com This behavior is a result of the interplay between the temperature dependence of the hydrophobic effect and the electrostatic repulsion between the charged head groups. The enthalpy of micellization (ΔH⁰m) also varies with temperature, often becoming more exothermic as the temperature rises. nih.gov

Salt Concentration: The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of this compound generally leads to a decrease in the CMC. nih.govresearchgate.net The added salt increases the concentration of counterions (Cl⁻) in the solution, which can effectively screen the electrostatic repulsion between the positively charged trimethylammonium head groups at the micelle surface. This reduced repulsion facilitates the aggregation of surfactant molecules at a lower concentration. nih.gov

Counterions: The type of counterion present in the solution can also significantly influence micellization. For instance, bromide (Br⁻) ions have been shown to be more effective at promoting micelle formation than chloride (Cl⁻) ions for similar cationic surfactants. nih.gov This is because Br⁻ is less hydrated and can bind more strongly to the micelle surface, leading to a greater reduction in head group repulsion and a lower CMC. nih.gov

Mixed Micellar Systems Involving this compound

In many practical applications, surfactants are used as mixtures to achieve synergistic effects and enhanced performance. researchgate.netmedcraveonline.com The mixing of this compound with other types of surfactants can lead to the formation of mixed micelles with properties that are different from those of the individual components.

Interactions with Anionic and Other Cationic Surfactants

When this compound is mixed with an anionic surfactant, strong attractive electrostatic interactions occur between the oppositely charged head groups. This leads to a significant reduction in the CMC of the mixed system compared to the CMCs of the individual surfactants, indicating a strong synergistic interaction. nih.gov The formation of these mixed micelles is highly favorable.

In contrast, when mixed with another cationic surfactant, the interactions are primarily governed by the hydrophobic effect and the repulsive electrostatic forces between the similar charges. While mixing can still occur, the deviation from ideal behavior is generally less pronounced than in cationic-anionic systems. nih.gov The properties of the resulting mixed micelles, such as the CMC and aggregation number, will depend on the specific structures of the two cationic surfactants, including their alkyl chain lengths. mdpi.com

Deviations from Ideal Mixing Behavior in Mixed Micelles

The behavior of mixed micellar systems can be described by theoretical models, such as the regular solution theory. nih.gov This theory uses an interaction parameter (β) to quantify the extent of non-ideal mixing. A negative value of β indicates synergistic interactions between the surfactants in the mixed micelle, meaning the mixture is more stable than an ideal mixture. nih.gov This is often observed in mixtures of cationic and anionic surfactants. nih.gov A positive β value suggests antagonistic interactions, where the mixing is less favorable than in an ideal case. A β value of zero corresponds to ideal mixing, where the components mix without any specific interactions. nih.gov

Experimental CMC values of mixed surfactant systems are often lower than the ideal CMC values calculated assuming ideal mixing, indicating a negative deviation from ideality and the presence of synergistic interactions. researchgate.net

Effects of Cosolvents on Mixed Micellization Phenomena

The addition of a cosolvent, such as an alcohol or another polar organic solvent, to an aqueous surfactant solution can significantly alter the micellization process. scholarsresearchlibrary.comresearchgate.net Generally, cosolvents that increase the solubility of the surfactant monomers in the bulk solution will disfavor micelle formation, leading to an increase in the CMC. acs.org This is because the cosolvent makes the bulk phase a more favorable environment for the hydrophobic tails of the surfactant molecules.

However, the specific effect of a cosolvent depends on its nature and concentration. Some cosolvents, like ethylene (B1197577) glycol, can lower the CMC, while others, like formamide, can increase it. scholarsresearchlibrary.comnih.gov In mixed micellar systems, the presence of a cosolvent can influence the interactions between the different surfactant molecules and alter the degree of synergism or antagonism. The cosolvent can affect both the hydrophobic and electrostatic contributions to the free energy of mixed micelle formation. rsc.org

Micelle Morphology and Shape Transitions

The self-assembly of this compound (DTACl) into micelles is a hallmark of its behavior in aqueous solutions. These aggregates are not static entities but are dynamic structures that can undergo transitions in shape and size in response to changes in the surrounding environment, such as concentration, temperature, and the presence of electrolytes.

Experimental Observation of Micelle Shape Dynamics

The dynamic nature of micellar shapes for long-chain quaternary ammonium (B1175870) salts like this compound is investigated using a variety of experimental techniques. While direct data for DTACl is sparse, studies on its shorter-chain homologues, such as dodecyltrimethylammonium (B156365) chloride (DTAC) and undecylammonium chloride, provide significant insights. researchgate.netresearcher.lifenih.gov

Dynamic Light Scattering (DLS) is a primary tool used to measure the hydrodynamic radius of micelles. nih.gov By analyzing the fluctuations in scattered light intensity due to the Brownian motion of the micelles, their size distribution can be determined. A significant increase in the hydrodynamic radius with changing solution conditions often suggests a transition from smaller, spherical micelles to larger, elongated structures like prolate ellipsoids or cylinders. nih.gov For instance, studies on undecylammonium chloride have shown that the dependence of the aggregation number on the hydrodynamic radius can indicate a sphere-to-prolate ellipsoid transition. nih.gov

Nuclear Magnetic Resonance (NMR) techniques, including self-diffusion measurements and spectral analysis, offer detailed information about the micellar microenvironment. researchgate.net Changes in the chemical shifts and the width of resonance lines can signal alterations in micelle shape and the degree of hydration of the surfactant molecules within the aggregate. researchgate.net

Transmission Electron Microscopy (TEM) provides direct visual evidence of micelle morphology. Although sample preparation can sometimes introduce artifacts, TEM images have been instrumental in confirming the existence of various associative forms, from spherical micelles to more complex liquid-crystalline domains. researchgate.net

Table 1: Experimental Techniques for Observing Micelle Shape Dynamics

Technique Information Obtained Key Findings for Homologous Surfactants
Dynamic Light Scattering (DLS) Hydrodynamic radius, size distribution Supports sphere-to-ellipsoid shape transitions with increasing aggregation number. nih.gov
Nuclear Magnetic Resonance (NMR) Self-diffusion, chemical shifts, line width Reveals changes in micelle shape, hydrodynamic size, and solvation state. researchgate.net

Theoretical and Mathematical Modeling of Micelle Shape Transitions

Theoretical models are crucial for understanding the thermodynamic principles that govern micelle formation and shape transitions. These models often focus on minimizing the Gibbs free energy of the system to predict the most stable micellar configuration under given conditions. researchgate.net

Molecular thermodynamics provides a framework for calculating the free energy of micellization, taking into account factors such as the hydrophobic interactions that drive the aggregation of the docosyl chains and the electrostatic repulsions between the trimethylammonium headgroups. researchgate.net The packing parameter, which relates the volume of the hydrophobic tail, the area of the headgroup at the micelle-water interface, and the length of the tail, is a key concept. It helps predict the preferred micelle geometry; for example, a low packing parameter favors spherical micelles, while higher values lead to the formation of cylindrical or lamellar structures.

Mathematical models are employed to simulate and predict the effects of variables like surfactant concentration and salinity on micelle shape. researchgate.netresearcher.liferesearchgate.net These models can predict the critical micelle concentration (CMC) and the conditions under which transitions from spherical to spherocylindrical micelles occur. researchgate.net For instance, in the context of enhanced oil recovery, mathematical modeling has been used to study how the transition of dodecyltrimethylammonium chloride (DAC) micelles from spherical to worm-like shapes affects the viscosity of the solution. researcher.life These models confirm that variations in temperature and electrolyte concentration can significantly alter micelle stability, size distribution, and shape. researchgate.net

Adsorption and Interfacial Phenomena

The surface-active nature of this compound dictates its tendency to adsorb at interfaces, significantly altering interfacial properties. This behavior is fundamental to its application in various fields.

Adsorption Mechanisms on Diverse Substrates

The adsorption of cationic surfactants like this compound onto solid surfaces is governed by a combination of electrostatic and hydrophobic interactions. nih.gov The nature of the substrate plays a critical role in determining the dominant adsorption mechanism.

On Negatively Charged Surfaces (e.g., Silica (B1680970), Clays (B1170129), many Filter Membranes): The primary driving force for adsorption is the strong electrostatic attraction between the positively charged trimethylammonium headgroup of DTACl and the anionic sites on the substrate surface. nih.govresearchgate.net At low concentrations, surfactant monomers adsorb as individual ions. As the concentration increases towards the CMC, hydrophobic interactions between the adsorbed surfactant tails can lead to the formation of surface aggregates, known as hemimicelles or admicelles, resulting in a sharp increase in adsorption. researchgate.net

On Hydrophobic Surfaces: Adsorption is primarily driven by hydrophobic interactions between the long docosyl tail of the surfactant and the nonpolar surface. The surfactant molecules orient themselves with their hydrophobic tails toward the surface and their hydrophilic headgroups toward the aqueous phase, rendering the surface more hydrophilic. nih.gov

On Positively Charged Surfaces: Adsorption is generally unfavorable due to electrostatic repulsion. However, at high surfactant concentrations (well above the CMC), some adsorption may occur through hydrophobic interactions if the surface possesses some nonpolar character.

Studies on shorter-chain quaternary ammonium salts like dodecyltrimethylammonium chloride (DTAC) and cetyltrimethylammonium chloride (CTAC) on illite (B577164) and quartz have shown that the length of the alkyl chain significantly influences adsorption; longer chains generally lead to greater adsorption due to stronger hydrophobic interactions. researchgate.net The adsorption process often follows the Langmuir adsorption isotherm model, which describes the formation of a monolayer of adsorbate on the surface. nih.govresearchgate.net

Surface Tension Reduction and Interfacial Behavior in Emulsion Systems

As a surfactant, this compound is highly effective at reducing the surface tension of water and the interfacial tension between immiscible liquids like oil and water. researchgate.nettegewa.de When dissolved in water, DTACl molecules preferentially migrate to the air-water interface, orienting themselves with their hydrophobic docosyl tails directed towards the air and their hydrophilic headgroups remaining in the water. This molecular arrangement disrupts the cohesive hydrogen bonding network of water at the surface, leading to a significant reduction in surface tension.

The effectiveness of surface tension reduction increases with concentration up to the critical micelle concentration (CMC). Beyond the CMC, the surface becomes saturated with surfactant molecules, and additional molecules form micelles in the bulk solution, with the surface tension remaining relatively constant. acs.orgnih.gov The presence of electrolytes, such as sodium chloride, can enhance the surface activity of ionic surfactants by shielding the electrostatic repulsion between the charged headgroups, which allows for denser packing at the interface and a lower CMC. acs.orgnih.gov

In emulsion systems (e.g., oil-in-water), DTACl adsorbs at the oil-water interface, creating a protective film around the dispersed droplets. mdpi.com This film lowers the interfacial tension, which facilitates the formation of the emulsion by reducing the energy required for droplet creation. Furthermore, the layer of positively charged headgroups on the droplet surfaces creates an electrostatic repulsion between them, which prevents coalescence and enhances the kinetic stability of the emulsion. mdpi.comutwente.nlrsc.org The viscoelasticity of this interfacial film also plays a role in stabilizing emulsions against droplet coalescence. mdpi.com

Table 2: Interfacial Properties of Homologous Cationic Surfactants

Property Description Influence of DTACl
Surface Tension Reduction Lowering the force at the air-water interface. DTACl effectively reduces the surface tension of water. researchgate.nettegewa.de
Critical Micelle Concentration (CMC) The concentration at which micelles begin to form and surface tension becomes constant. The long docosyl chain results in a very low CMC. The presence of salt further lowers the CMC. acs.orgnih.gov
Interfacial Tension Reduction Lowering the force at the oil-water interface. DTACl significantly reduces oil-water interfacial tension, facilitating emulsification. mdpi.com

Research Applications and Functional Mechanisms of Docosyltrimethylammonium Chloride

Docosyltrimethylammonium chloride, a quaternary ammonium (B1175870) salt with a 22-carbon alkyl chain, has found utility in specialized areas of scientific research, particularly in the fields of materials science and potentially in advanced oil recovery techniques. Its distinct molecular structure, featuring a long hydrophobic tail and a cationic hydrophilic headgroup, governs its function as a surfactant and structure-directing agent. This article delves into the specific applications and underlying mechanisms of this compound in Enhanced Oil Recovery (EOR) and nanomaterials science.

Mechanistic and Theoretical Studies

Reaction Mechanisms in Organic Synthesis

Docosyltrimethylammonium chloride, like other quaternary ammonium (B1175870) salts, can function as a phase-transfer catalyst (PTC). core.ac.ukwikipedia.orgdalalinstitute.com This catalytic activity is crucial in reactions where reactants are present in immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgdalalinstitute.com

The fundamental mechanism of phase-transfer catalysis by quaternary ammonium salts involves the transfer of an anion from the aqueous phase to the organic phase. core.ac.ukdalalinstitute.com The lipophilic nature of the long docosyl alkyl chain and the positive charge on the nitrogen atom allow the DTAC cation to form an ion pair with an anion (e.g., cyanide, hydroxide) from the aqueous phase. This ion pair is soluble in the organic phase, effectively transporting the anion into the organic medium where it can react with an organic substrate. core.ac.ukdalalinstitute.com After the reaction, the catalyst cation can return to the aqueous phase to repeat the cycle. This process accelerates the reaction rate and can lead to higher yields and fewer byproducts. dalalinstitute.com

While the general principle of phase-transfer catalysis is well-established for quaternary ammonium salts, specific studies detailing the reaction mechanisms for a broad range of organic syntheses using this compound are not extensively documented in publicly available literature. However, its utility can be inferred from the known applications of similar long-chain quaternary ammonium chlorides in various nucleophilic substitution and elimination reactions. alfachemic.com

Table 1: Role of Quaternary Ammonium Salts as Phase Transfer Catalysts

Catalyst ComponentRole in Phase Transfer Catalysis
Quaternary Ammonium Cation (Q+) Forms an ion pair with the reactant anion (Y-) in the aqueous phase.
Lipophilic Alkyl Chains Enable the solubility of the ion pair (Q+Y-) in the organic phase.
Anion (Y-) Transported to the organic phase to react with the organic substrate (RX).
Organic Substrate (RX) Reacts with the anion in the organic phase to form the product (RY).

This table provides a generalized overview of the components involved in phase-transfer catalysis mediated by quaternary ammonium salts.

Thermal Decomposition Pathways and Products

The thermal stability and decomposition of quaternary ammonium compounds are critical parameters for their application and handling. Upon heating, these salts can undergo degradation through various pathways.

The thermal decomposition of quaternary ammonium chlorides can proceed through two primary mechanistic pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The prevalence of one pathway over the other is influenced by factors such as the structure of the alkyl groups attached to the nitrogen atom and the reaction conditions.

In an SN2 reaction , the chloride anion acts as a nucleophile and attacks one of the carbon atoms attached to the nitrogen, leading to the displacement of a neutral trialkylamine as a leaving group. For this compound, this could involve the attack of the chloride ion on a methyl group, yielding methyl chloride and docosyldimethylamine, or on the docosyl group, yielding 1-chlorodocosane (B1585144) and trimethylamine (B31210).

In an E2 reaction , the chloride anion acts as a base, abstracting a proton from a carbon atom beta to the nitrogen. This results in the formation of an alkene, a trialkylamine, and hydrochloric acid. For this compound, this would primarily involve the abstraction of a proton from the second carbon of the docosyl chain, leading to the formation of doc-1-ene.

While these are the generally accepted decomposition mechanisms for quaternary ammonium salts, specific experimental studies detailing the dominant thermal decomposition pathways for this compound are limited.

The thermal decomposition of this compound can potentially generate several smaller, reactive molecules. Based on the SN2 and E2 mechanisms, the expected decomposition products could include:

Hydrogen chloride (HCl): Formed as a byproduct of the E2 elimination pathway. nih.gov

Methyl chloride (CH3Cl): A potential product of an SN2 reaction where the chloride ion attacks a methyl group.

1-Chlorodocosane: A potential product of an SN2 reaction where the chloride ion attacks the docosyl group.

It is important to note that at elevated temperatures, these initial decomposition products can undergo further reactions, potentially leading to a complex mixture of compounds. Specific analysis of the thermal decomposition products of pure this compound under various conditions is not extensively reported.

Hydrolysis Properties and Reaction Kinetics

The hydrolysis of quaternary ammonium compounds can be a significant factor in their stability in aqueous environments. The rate and mechanism of hydrolysis are influenced by factors such as pH and the structure of the compound. nih.gov

For some quaternary ammonium derivatives, studies have shown that hydrolysis can proceed via the formation of a reactive intermediate, and the rate can be influenced by the pH of the solution. nih.gov In alkaline conditions, the hydroxide (B78521) ion can act as a nucleophile, attacking the carbon atoms adjacent to the quaternary nitrogen. For this compound, this could lead to the formation of docosyldimethylamine, trimethylamine, methanol, and docosanol.

Table 2: Potential Hydrolysis Products of this compound

ReactantConditionPotential Products
This compoundAlkaline HydrolysisDocosyldimethylamine, Trimethylamine, Methanol, Docosanol

This table outlines the theoretical products of hydrolysis under alkaline conditions, based on general reaction mechanisms for quaternary ammonium salts.

Computational and Theoretical Modeling

Computational methods provide powerful tools to investigate the behavior of molecules like this compound at a microscopic level, offering insights that can be difficult to obtain through experiments alone.

Molecular Dynamics (MD) simulations can be used to study the atomistic details of how this compound molecules arrange themselves at interfaces, such as the air-water or oil-water interface. nih.govacs.org These simulations can provide information on the orientation of the molecule, the conformation of its long alkyl chain, and its interactions with surrounding solvent molecules. Such studies on similar long-chain surfactants have shown that the hydrophilic quaternary ammonium headgroup resides in the aqueous phase, while the hydrophobic docosyl tail extends into the non-polar phase (air or oil). nih.gov

While the methodologies for performing MD and DPD simulations on long-chain surfactants are well-established, specific simulation studies focusing exclusively on the interfacial behavior of this compound are not widely present in the available literature. However, the principles derived from simulations of analogous surfactants provide a strong basis for understanding its behavior.

Predictive Modeling of Micellar Aggregation and Self-Assembly

The self-assembly of surfactant molecules like this compound into micelles is a fundamental process governed by thermodynamics. Predictive modeling aims to determine key parameters of this process, most notably the Critical Micelle Concentration (CMC), which is the concentration at which micelles begin to form.

The primary driving force for micellization is the hydrophobic effect. wikipedia.org The long docosyl (C22) hydrocarbon tail of the molecule is hydrophobic and disrupts the hydrogen-bonding network of water. By aggregating, the surfactant molecules sequester their hydrophobic tails away from water, which increases the entropy of the surrounding water molecules, making the process spontaneous above the CMC. wikipedia.orgarxiv.org

Predictive models for the CMC of surfactants leverage these thermodynamic principles. A general and well-established trend is that the CMC decreases significantly as the length of the hydrophobic alkyl chain increases. wikipedia.org This is because a longer chain results in a stronger hydrophobic effect, favoring aggregation at lower concentrations.

Table 1: Relationship Between Alkyl Chain Length and Critical Micelle Concentration (CMC) for Alkyltrimethylammonium Halide Surfactants

Alkyl Chain LengthSurfactant ExampleTypical CMC (mM)
10Decyltrimethylammonium Bromide~65
12Dodecyltrimethylammonium (B156365) Bromide~16
14Tetradecyltrimethylammonium Bromide~4
16Cetyltrimethylammonium Bromide~1
22This compound<0.1 (Estimated)

Note: This table illustrates a general trend. Exact CMC values can vary with temperature, counter-ion, and experimental method. The value for this compound is an extrapolation based on the established trend.

Modern predictive modeling has moved beyond simple thermodynamic relationships to employ sophisticated computational techniques. These methods predict the CMC and other aggregation behaviors directly from the molecular structure:

Quantitative Structure-Property Relationship (QSPR) Models: These are statistical models that correlate calculated molecular descriptors with experimental properties. For surfactants, descriptors can include constitutional and topological information about the molecule's shape and size. scienomics.comscispace.com Machine learning algorithms, often using a genetic algorithm-based search, can identify the most relevant descriptors to build a predictive model for the CMC of a class of surfactants. scienomics.com

Graph Convolutional Neural Networks (GCNs): This advanced machine learning technique represents the surfactant molecule as a molecular graph. The GCN architecture can be trained on experimental CMC data from a diverse set of surfactants (anionic, cationic, nonionic) to learn the complex relationships between chemical structure and self-assembly behavior. nih.govchemrxiv.org These models have shown high accuracy and can generalize well to new surfactant structures without the need for explicit descriptor calculations. nih.govchemrxiv.org

These predictive models are crucial for the virtual screening and design of new surfactants with desired properties, reducing the time and cost associated with experimental testing. scienomics.comnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Structure-Reactivity Relationships

The reactivity of a molecule—its tendency to interact with other chemical species or surfaces—is fundamentally determined by its electronic structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating these structure-reactivity relationships. japsonline.com

For a surfactant like this compound, the key structural features governing its reactivity are the positively charged quaternary ammonium headgroup and the long, nonpolar docosyl tail. Quantum chemical methods can be used to calculate a variety of molecular descriptors that quantify the electronic and steric properties of the molecule, which in turn dictate its function. japsonline.com

Table 2: Key Molecular Features of this compound and their Relevance to Reactivity

Molecular FeaturePropertyRelevance to Reactivity
Quaternary Ammonium Headgroup Cationic ChargeThe positive charge is delocalized over the nitrogen atom and adjacent methyl and methylene (B1212753) groups. This charge distribution governs the electrostatic interactions with negatively charged surfaces and counter-ions.
Steric HindranceThe bulky trimethyl headgroup influences how closely the surfactant molecules can pack together at an interface, affecting the stability and properties of the resulting film or micelle.
Docosyl (C22) Alkyl Chain HydrophobicityThe long, flexible hydrocarbon chain is responsible for the strong hydrophobic effect, driving self-assembly and adsorption at interfaces to minimize contact with water.
Van der Waals InteractionsThe chain's length and linearity maximize van der Waals forces between adjacent surfactant molecules within a micelle or bilayer, contributing to the stability of the aggregate.

One of the primary applications of these calculations is in developing Quantitative Structure-Activity Relationship (QSAR) models. japsonline.com In a QSAR study, the structures of a series of related compounds, such as various quaternary ammonium surfactants, are first optimized using quantum chemical methods (e.g., Hartree-Fock or DFT). japsonline.comjapsonline.com Then, a wide range of molecular descriptors are calculated. These descriptors are then statistically correlated with a measured activity, such as antimicrobial efficacy. researchgate.net

The mechanism of antimicrobial action for cationic surfactants involves an initial electrostatic attraction to the negatively charged bacterial membrane, followed by the insertion of the hydrophobic tail into the membrane, disrupting it and leading to cell death. researchgate.net QSAR models have shown that both the cationic charge of the headgroup and the hydrophobicity of the tail are key factors influencing this antimicrobial potential. researchgate.net By quantifying these properties through quantum chemical calculations, it is possible to predict the biological activity of new surfactant structures. japsonline.com

In essence, quantum chemical calculations provide the fundamental physicochemical data (the descriptors) that fuel predictive models like QSAR, establishing a clear and quantifiable link between the molecular structure of this compound and its functional properties or "reactivity."

Environmental Fate and Ecotoxicological Studies

Biodegradation Pathways and Kinetics

Docosyltrimethylammonium chloride, also known as behentrimonium chloride, is a cationic surfactant characterized by a 22-carbon alkyl chain. Its biodegradability is a critical factor in determining its environmental persistence. Laboratory tests have suggested that behentrimonium chloride does not readily biodegrade. atamanchemicals.com Generally, quaternary ammonium (B1175870) compounds (QACs) are known for their limited biodegradability, which can lead to their persistence in the environment. researchgate.net The anaerobic biodegradation of QACs, in particular, has been shown to be very poor, with no significant ultimate biodegradation observed under methanogenic conditions. nih.gov

The degradation process of such compounds in coastal waters has been linked to an increase in bacterioplankton density, which suggests that the compound may be utilized as a growth substrate by certain microorganisms. researchgate.net

The molecular structure of quaternary ammonium compounds plays a crucial role in their susceptibility to microbial degradation. A key determinant is the length of the alkyl chain. Research has consistently shown that an increase in the alkyl chain length of QACs leads to a reduction in their biodegradation rate. researchgate.net For instance, QACs with shorter alkyl chains (C10 to C14) are generally more readily mineralizable, whereas increasing the chain length beyond this range tends to decrease biodegradability. researchgate.net This is attributed to factors such as increased toxicity to microbial communities and reduced bioavailability associated with longer, more hydrophobic chains. researchgate.netnih.gov The presence of more than one long-chain substituent at the quaternary nitrogen further diminishes biodegradability. researchgate.net

Table 1: Effect of Alkyl Chain Length on Biodegradability of Quaternary Ammonium Compounds

Alkyl Chain LengthGeneral BiodegradabilityReference
C10-C14Generally fully mineralizable researchgate.net
> C14Degradation rates typically decline researchgate.net
C18Decreased antibacterial efficacy noted in some studies nih.gov
C22Does not readily biodegrade atamanchemicals.com

This table provides a generalized overview based on available literature. Actual rates can vary based on environmental conditions.

Sorption and Environmental Mobility

The environmental mobility of this compound is largely governed by its sorption behavior to soil and sediment particles. As a cationic surfactant, it has a strong tendency to adsorb to negatively charged surfaces, which are abundant in the environment in the form of clays (B1170129) and organic matter. eduhk.hknih.gov This sorption is a key process that controls the concentration of the compound in the aqueous phase and its potential for transport.

The adsorption of long-chain quaternary ammonium compounds to agricultural soils is significantly influenced by the soil's composition, particularly its clay content. eduhk.hknih.gov Studies on similar compounds, such as dodecyltrimethylammonium (B156365) chloride (DTAC), have shown that soil clay content is a primary factor in sorption, with higher clay content leading to greater adsorption. eduhk.hknih.gov This is because clay minerals present negatively charged sites to which the cationic head of the QAC molecule electrostatically binds. eduhk.hk The interaction is not solely dependent on the quantity of clay, but also on the type of clay minerals present, as different minerals have varying cation exchange capacities and surface areas. copernicus.orgmdpi.com Therefore, soils with higher clay content are expected to have a greater capacity to retain this compound, reducing its mobility and bioavailability. researchgate.net

The sorption and desorption of this compound are sensitive to various environmental factors, including pH and the concentration of other ions in the surrounding solution.

pH: The pH of the soil solution is a critical factor. An increase in pH leads to a greater negative charge on the surfaces of silica (B1680970) and clay minerals, which enhances the electrostatic attraction and adsorption of cationic surfactants like QACs. journalssystem.comicm.edu.pl Conversely, at lower pH values, increased competition from protons (H+) for binding sites can reduce sorption. nih.gov Desorption is also influenced by pH, with lower pH conditions favoring the release of the adsorbed compound. journalssystem.com

Ion Concentration: The presence of other ions in the solution can significantly affect the sorption process. Cations in the soil solution can compete with the quaternary ammonium cation for binding sites on soil particles, leading to an inhibition of sorption. eduhk.hknih.gov In contrast, anions can promote sorption. eduhk.hk The ionic strength of the solution can also play a role by compressing the electrical double layer at the particle surface, which can influence electrostatic interactions. nih.gov

Table 2: Influence of Environmental Factors on Sorption of Quaternary Ammonium Compounds

FactorEffect on SorptionMechanismReference
Increasing pHIncreasesGreater negative surface charge on soil particles journalssystem.comicm.edu.pl
Decreasing pHDecreasesCompetition from H+ ions for binding sites nih.gov
Cation ConcentrationDecreases (Inhibition)Competition for negatively charged binding sites eduhk.hknih.gov
Anion ConcentrationIncreases (Promotion)Potential for ion-pairing and other complex interactions eduhk.hk

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

Due to its widespread use in personal care products and its persistence, this compound has been identified as an emerging contaminant in environmental systems. acs.org Its strong tendency to sorb to solids means that it is primarily found in sewage sludge, sediments, and soils rather than in the water column. acs.org

Detection in Wastewater Treatment Plant Effluents, Sludge, and Sediments

Wastewater treatment plants (WWTPs) are a primary conduit for the entry of QACs into the environment. While specific data on the concentration of this compound in WWTP effluents is limited, studies have confirmed its presence in environments impacted by treated wastewater.

A notable study identified behentrimonium (ATMAC 22), the dominant homologue in this compound, in urban estuarine sediments for the first time. acs.org The research, which analyzed a dated sediment core, revealed a significant increase in its concentration over the preceding three decades, with a doubling time of 3.9 years. acs.org Total concentrations in surficial sediments ranged from 361 to 6750 ng/g, with the highest levels found in a basin directly receiving treated wastewater discharges. acs.org This finding underscores the persistence of the compound and its accumulation in sedimentary environments. The study identified ATMAC 22 as accounting for approximately 80% of the total alkyltrimethylammonium compounds (ATMACs) in recent sediment samples, indicating a shift towards the use of behentrimonium in personal care products. acs.org

Further research on various QACs in sewage sludge supports the likelihood of this compound accumulation in this matrix. One study reported that the majority of QACs in influent wastewater, over 90%, are removed through a combination of aerobic biodegradation and sorption to activated sludge. rsc.org This suggests that a significant portion of these compounds becomes concentrated in the sludge.

The following table summarizes the findings of behentrimonium (ATMAC 22) in estuarine sediments:

Sample LocationYear of CollectionTotal ATMAC Concentration (ng/g)Percentage of ATMAC 22
Urban Estuarine Basin1998-2008361 - 6750~80% in recent samples

Data sourced from Lara-Martín et al. (2010) acs.org

Potential for Bioaccumulation and Accumulation in Agricultural Crops

The potential for this compound to bioaccumulate in organisms and accumulate in agricultural crops is a critical aspect of its environmental risk assessment. While direct studies on this specific compound are scarce, research on similar QACs provides valuable insights.

A study on dodecyltrimethylammonium chloride (DTAC), another alkyl QAC, investigated its sorption to five different types of agricultural soils. nih.gov The findings indicated that DTAC could exhibit higher mobility and a greater potential for accumulation in crops grown in soils with lower clay content and lower pH values. nih.govresearchgate.net This suggests that the properties of the soil play a crucial role in the bioavailability of these compounds to plants. The application of biosolids from WWTPs to agricultural land is a potential pathway for the introduction of this compound into the soil, raising concerns about its uptake by crops. nih.gov

General statements from some sources suggest that behentrimonium chloride does not accumulate in the environment to a significant extent; however, these are not consistently supported by specific scientific data. atamankimya.com

Research on the Development of Antimicrobial Resistance

The widespread use of QACs as disinfectants and preservatives has led to concerns about their potential to contribute to the development of antimicrobial resistance (AMR), a major global health threat. atamanchemicals.com this compound itself is known to possess some antimicrobial properties. atamanchemicals.comatamanchemicals.com

The continuous discharge of QACs into wastewater can create selective pressure on microbial communities within WWTPs. rsc.org Studies have shown that exposure to sub-inhibitory concentrations of QACs can lead to the spread of resistance. rsc.org Research on benzalkonium chloride (BAC), a structurally related QAC, has demonstrated that its presence can promote clinically relevant antibiotic resistance. nih.govnih.gov One study found that exposure to BAC selected for several bacterial taxa, including the opportunistic pathogen Pseudomonas aeruginosa, which exhibited increased resistance to multiple antibiotics. nih.govnih.gov The mechanisms for this co-selection include the presence of genes conferring resistance to both BAC and antibiotics on the same mobile genetic elements. nih.govnih.gov

Another study investigating the impact of various QACs on antibiotic resistance genes (ARGs) found a significant correlation between the QAC resistance gene qacEΔ1 and several ARGs in water samples. nih.govresearchgate.net The study concluded that QACs could enhance the resistance of bacteria to multiple antibiotics and promote the transfer of plasmids carrying resistance genes. nih.govresearchgate.net The mechanism for this appears to involve increased membrane permeability and the production of reactive oxygen species in bacterial cells. nih.govresearchgate.net

While these studies provide strong evidence for the role of QACs in promoting AMR, direct research specifically linking this compound to the development of antimicrobial resistance is still needed to fully understand its specific contribution to this growing problem.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are instrumental in probing the molecular structure and behavior of docosyltrimethylammonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) would provide detailed information about the different types of protons present in the molecule. For instance, distinct signals would be expected for the protons of the trimethylammonium headgroup, the long docosyl alkyl chain, and the methylene (B1212753) group adjacent to the nitrogen atom. The integration of these signals would correspond to the number of protons in each chemical environment, confirming the molecule's structure. For example, in the ¹H NMR spectrum of similar quaternary ammonium (B1175870) compounds like vinylbenzyl trimethylammonium chloride, distinct peaks corresponding to the different proton environments are observed. researchgate.netresearchgate.netchemicalbook.com

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the 22-carbon alkyl chain and the three methyl groups attached to the nitrogen atom.

²⁹Si MAS NMR (Magic Angle Spinning NMR) is particularly useful when this compound is incorporated into or interacting with silica-based materials, such as clays (B1170129). researchgate.net This technique can probe the silicon environment, providing insights into the nature of the interaction between the cationic headgroup of the surfactant and the silicate (B1173343) surface. researchgate.netresearchgate.net Changes in the chemical shift of the silicon nuclei can indicate the formation of new chemical bonds or strong intermolecular interactions. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and studying its interactions. acs.orgosti.gov The FTIR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected vibrational bands for this compound include:

C-H stretching vibrations from the long alkyl chain, typically appearing in the 2850-2960 cm⁻¹ region.

N-C stretching vibrations associated with the quaternary ammonium group.

CH₂ and CH₃ bending vibrations , which would also be present in the fingerprint region of the spectrum.

FTIR can also be used to study the adsorption of similar cationic polymers onto surfaces like kaolinite, where changes in the spectra can indicate the mechanism of interaction. researchgate.netresearchgate.net

UV-Visible Spectroscopy for Interaction Studies

UV-Visible spectroscopy can be employed to study the interactions of this compound with other molecules, particularly those that have a chromophore (a part of a molecule that absorbs light). While this compound itself does not absorb significantly in the UV-visible range, its interaction with a chromophore-containing molecule can lead to changes in the latter's absorption spectrum. These changes, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity, can provide information about the formation of complexes or aggregates.

Stimulated Raman Scattering (SRS) for Molecular Morphology

Stimulated Raman Scattering (SRS) microscopy is a powerful, non-destructive optical imaging technique that can visualize the distribution of specific molecules based on their intrinsic chemical vibrations. fda.govnih.govresearchgate.net This method offers high spatial and temporal resolution and is particularly useful for imaging in complex biological or chemical systems without the need for labels. fda.govnih.gov

In the context of this compound, SRS microscopy could be used to:

Map its distribution within a formulation or on a surface.

Study its penetration and localization in materials like hair or skin. nih.gov

Investigate its interaction and co-localization with other components in a mixture.

The signal in SRS is linearly proportional to the concentration of the molecule of interest, allowing for quantitative imaging. fda.gov The technique is based on targeting a specific Raman-active vibration of a molecule with two pulsed lasers. When the frequency difference between the lasers matches the vibrational frequency, a strong signal is generated. fda.govnih.govnih.gov

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are the gold standard for the separation and sensitive quantification of this compound, especially in complex matrices. nih.govrsc.orgrsc.org

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for the determination of quaternary ammonium compounds like this compound in various complex samples, including environmental and biological matrices. dp.technih.govrsc.orgresearchgate.netresearchgate.net

The process involves:

Chromatographic Separation: The sample is first introduced into a liquid chromatograph. The stationary phase and mobile phase are chosen to effectively separate this compound from other components in the matrix.

Ionization: The separated analyte is then introduced into the mass spectrometer, where it is ionized, typically using an electrospray ionization (ESI) source.

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the precursor ion corresponding to the protonated this compound is selected and fragmented. Specific fragment ions are then monitored for quantification. This two-stage mass analysis provides a high degree of selectivity and reduces interference from the matrix.

A study on the analysis of various quaternary ammonium compounds, including those structurally similar to this compound, demonstrated the effectiveness of LC-MS/MS for their quantification in aqueous and solid samples. dp.tech The method often involves a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering substances before LC-MS/MS analysis. dp.technih.gov For instance, a method for determining cetrimonium (B1202521) chloride and behentrimonium chloride (this compound) in cosmetics utilized gas chromatography-mass spectrometry (GC-MS), a related technique, and found fragment ions at m/z 95.66 for behentrimonium chloride to be suitable for its assay. mdpi.comresearchgate.netsemanticscholar.org

Table of Analytical Parameters for Quaternary Ammonium Compound Analysis by LC-MS/MS

ParameterDetails
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Source Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)
Sample Preparation Solid-Phase Extraction (SPE)
Application Quantification in complex matrices (e.g., environmental, biological, cosmetic samples)

Optimization of Separation and Detection Parameters for Quaternary Ammonium Compounds

The effective separation and sensitive detection of quaternary ammonium compounds (QACs) like this compound are critical for their accurate quantification. nih.gov Optimization of analytical methods, particularly liquid chromatography coupled with mass spectrometry (LC-MS), is paramount.

Liquid Chromatography-Mass Spectrometry (LC-MS):

A robust and sensitive LC-MS method has been developed for the analysis of QACs, enabling the chromatographic separation of multiple analytes within a short timeframe. nih.gov For instance, a method utilizing a Q-Exactive HF Hybrid Quadrupole-Orbitrap mass spectrometer with an electrospray ionization source and a Dionex UltiMate 3000 UHPLC system can achieve separation in under 10 minutes. nih.gov The optimization of the mobile phase is crucial. A common mobile phase composition involves a mixture of water with 0.1% formic acid and 100 mM ammonium acetate (B1210297) (solvent A) and acetonitrile (B52724) (solvent B). nih.gov An isocratic elution with a 40:60 ratio of solvent A to solvent B at a flow rate of 0.4 mL/min can provide excellent separation. nih.gov

The choice of the chromatographic column also significantly impacts separation. While traditional reversed-phase C18 columns may not effectively separate all QACs, a cyano column can provide varying interactions with the different alkyl chain lengths, ensuring effective chromatographic separation. researchgate.net Specifically, a Supelcosil LC-CN column (7.5 cm × 3 mm, 3 μm) maintained at 25 °C has been shown to be effective. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC):

For extremely polar compounds, HILIC presents an attractive alternative to reversed-phase chromatography. chromatographyonline.com Using a polar stationary phase, such as a bonded polymeric zwitterionic stationary phase, in combination with aqueous-organic mobile phases allows for the effective retention and separation of polar analytes with good peak symmetry. chromatographyonline.com The retention can be easily modulated by altering the ionic strength and organic content in the mobile phase. chromatographyonline.com

Detection Parameters:

In mass spectrometry, the selection of precursor and product ions is critical for selective and sensitive detection. nih.gov For QACs, electrospray ionization (ESI) in positive mode is typically employed. nih.gov The high positive mass defects of alkylamine ions generated from QACs provide powerful diagnostic tools for their identification and structural elucidation. nih.gov

Interactive Data Table: Optimized LC-MS Parameters for QAC Analysis

ParameterValueReference
Chromatography System Dionex UltiMate 3000 UHPLC nih.gov
Mass Spectrometer Q-Exactive HF Hybrid Quadrupole-Orbitrap nih.gov
Ionization Source Electrospray Ionization (ESI) nih.gov
Column Supelcosil LC-CN (7.5 cm × 3 mm, 3 μm) nih.gov
Column Temperature 25 °C nih.gov
Mobile Phase A H₂O, 0.1% formic acid, 100 mM ammonium acetate nih.gov
Mobile Phase B Acetonitrile (ACN) nih.gov
Elution Mode Isocratic (40:60 A:B) nih.gov
Flow Rate 0.4 mL/min nih.gov
Injection Volume 5 µL nih.gov
Run Time < 10 minutes nih.gov

Electrochemical Techniques

Electrochemical methods offer powerful tools for investigating the redox properties and interfacial behavior of molecules like this compound.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the electrochemical behavior of a species in solution. researchgate.net It involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electrode reactions. researchgate.net

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is particularly useful for quantitative analysis at low concentrations. wikipedia.orgopenaccesspub.org DPV superimposes small voltage pulses on a linear voltage ramp. openaccesspub.org The current is measured just before each pulse and at the end of the pulse, and the difference is plotted against the potential. palmsens.com This method effectively minimizes the contribution of the charging current, leading to higher sensitivity and lower detection limits, often in the range of 10⁻⁸ M. wikipedia.orgresearchgate.net The resulting voltammogram has a peak shape, with the peak height being proportional to the concentration of the analyte. palmsens.com For reversible reactions, the peaks are symmetric, while for irreversible reactions, they are asymmetric. wikipedia.org

Electrochemical Quartz Crystal Microbalance (EQCM)

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique that combines electrochemistry with the principles of a quartz crystal microbalance. researchgate.netnih.gov It allows for the in-situ measurement of mass changes at the electrode surface with nanogram resolution while simultaneously controlling the electrochemical potential. biolinscientific.com

The core of the EQCM is a piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency. biolinscientific.com When a thin film is coated onto the crystal, any changes in its mass, such as those due to adsorption or desorption of species from the solution, will cause a shift in the resonance frequency (Δf). researchgate.netnih.gov A decrease in frequency corresponds to an increase in mass. researchgate.net

In addition to frequency, EQCM with dissipation monitoring (QCM-D) also measures the dissipation (ΔD), which provides information about the viscoelastic properties (softness or rigidity) of the adsorbed layer. researchgate.netnih.govbiolinscientific.com This dual measurement of Δf and ΔD allows for a more comprehensive understanding of the interfacial processes, including the hydration state and structural changes of the adsorbed film. biolinscientific.comnih.gov

Rotating Ring-Disk Electrode (RRDE) Technique for Redox Mechanism Elucidation

The Rotating Ring-Disk Electrode (RRDE) is a sophisticated hydrodynamic electrochemical technique used to investigate the mechanisms of electrode reactions. wikipedia.orgbiologic.net It consists of a central disk electrode surrounded by a concentric ring electrode, with both electrodes being electrically insulated from each other. unt.edu

During an experiment, the entire electrode assembly is rotated at a controlled speed, inducing a well-defined flow of the electrolyte solution. wikipedia.org Species that are generated at the disk electrode are swept outwards by the hydrodynamic flow and can be detected at the ring electrode. biologic.netunt.edu By controlling the potentials of both the disk and the ring independently, it is possible to study the intermediates and products of a reaction in real-time. wikipedia.org

The collection efficiency (N), which is the fraction of the species generated at the disk that is detected at the ring, is a key parameter in RRDE experiments. unt.edu This efficiency is dependent on the geometry of the electrode and must be calibrated using a well-behaved reversible redox couple. unt.edu By analyzing the ring current as a function of the disk current and the rotation rate, detailed mechanistic information, including the kinetics of intermediate reactions, can be obtained. biologic.netutexas.edu

Thermal Analysis Methods for Decomposition Studies

Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of materials. For quaternary ammonium compounds like this compound, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics. researchgate.net The resulting TGA curve plots mass loss against temperature. For some compounds, a rapid decomposition event can be observed above a certain temperature, indicating the limit of its thermal stability. osti.gov

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, glass transitions, and decomposition. researchgate.net The DSC curve shows heat flow as a function of temperature, with peaks indicating endothermic or exothermic processes.

Studies on similar quaternary ammonium compounds have shown that they can undergo multi-stage thermal decomposition. researchgate.net The decomposition products can be identified by coupling the thermal analyzer to a mass spectrometer (TGA-MS), which analyzes the volatile species released during heating. researchgate.netmdpi.com The primary gaseous decomposition products of some quaternary ammonium compounds include small molecules like water, carbon monoxide, and carbon dioxide. osti.gov The activation energy of the decomposition process can be calculated from TGA data obtained at different heating rates using various kinetic models. researchgate.net

Interactive Data Table: Thermal Decomposition Characteristics of a Related Quaternary Ammonium Compound

Thermal Analysis TechniqueObservationTemperature Range (°C)Reference
TGA Onset of decomposition~155-180 researchgate.net
TGA Rapid decomposition> 190 osti.gov
DSC Heat flow changes indicating decompositionVaries by compound researchgate.net
TGA-MS Identification of gaseous decomposition productsVaries by compound researchgate.netmdpi.com

Note: The data in this table is for related quaternary ammonium compounds and serves as an illustrative example of the type of information obtained from thermal analysis.

Surface and Morphological Characterization

The surface and morphological properties of this compound, particularly when incorporated into materials or forming films, can be investigated using techniques like Scanning Electron Microscopy (SEM).

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. This technique is valuable for visualizing the morphology of materials and observing changes that occur due to the presence of surfactants like this compound. researchgate.net For instance, the intercalation of cationic surfactants into clay minerals can lead to significant alterations in their morphology, resulting in a more open and "fluffy" structure. researchgate.net SEM can also be used to assess the impact of these compounds on the surface roughness of materials they are mixed with, which can be a critical factor in applications such as coatings and composites. nih.gov

Colloidal Property Measurements

Electrical conductivity measurement is a widely used and effective method for determining the critical micelle concentration (CMC) of ionic surfactants like this compound. pgu.ac.iracs.org As an ionic surfactant, DTAC dissociates in aqueous solution into docosyltrimethylammonium cations and chloride anions, contributing to the solution's conductivity.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with molecular interactions, including the self-assembly of surfactants into micelles. google.comscispace.com This method provides a complete thermodynamic profile of the micellization process in a single experiment. google.com

In a typical ITC experiment for CMC determination, a concentrated surfactant solution is titrated into a sample cell containing pure solvent. Each injection of surfactant results in a heat release or absorption, which is measured by the calorimeter. Initially, the heat signal corresponds to the heat of dilution of the surfactant monomers. Once the total concentration in the cell surpasses the CMC, the injected monomers form micelles, and the measured heat change is a combination of the heat of dilution and the enthalpy of micellization (ΔHmic). The resulting titration curve shows a transition around the CMC, from which both the CMC and the ΔHmic can be determined accurately. cambridge.org From these primary measurements, other key thermodynamic parameters such as the Gibbs free energy of micellization (ΔGmic) and the entropy of micellization (ΔSmic) can be calculated, offering deep insight into the driving forces of the self-assembly process. cambridge.orgresearchgate.net

Colloid Vibration Current (CVI) Measurements for Micelle Composition

Colloid Vibration Current (CVI) is a powerful electroacoustic technique utilized to characterize the properties of colloidal dispersions, including micellar solutions. The phenomenon arises when an ultrasonic wave propagates through a liquid containing ions and charged particles, such as micelles. The pressure gradient created by the ultrasound induces a relative motion between the micelles and the surrounding fluid. This motion perturbs the electrical double layer that surrounds each charged micelle. wikipedia.org

Practically all particles, including micelles, in a fluid medium carry a surface charge, which is balanced by an adjacent layer of counterions from the solution, forming the electrical double layer. The movement of the fluid relative to the micelle drags these counterions, leading to a distortion of the double layer and the creation of a dipole moment on the particle. The collective effect of these induced dipole moments generates a measurable alternating electric current, known as the colloid vibration current. wikipedia.orgsigmaaldrich.com This CVI signal is directly related to the dynamic electrophoretic mobility of the particles and, consequently, to their zeta potential and surface charge characteristics.

In the context of this compound, a cationic surfactant, its micelles in an aqueous solution will possess a positive surface charge due to the quaternary ammonium head groups. This charge is shielded by chloride counterions. CVI measurements are particularly sensitive to the distribution of these counterions at the micelle-water interface. nih.gov

A study on binary mixtures of shorter-chain alkyltrimethylammonium surfactants, dodecyltrimethylammonium (B156365) bromide (DTAB) and dodecyltrimethylammonium chloride (DTAC), demonstrated that CVI measurements could reveal deviations from ideal mixing within the micelles. nih.gov The CVI signal was found to be highly sensitive to the nature of the counterion (bromide vs. chloride) at the micellar surface. This suggests that for a single-surfactant system like this compound, CVI can provide detailed insights into the degree of counterion binding at the micelle surface.

While specific CVI data for this compound is not extensively published, a hypothetical dataset illustrating the principle is presented below. The CVI signal would be expected to change with surfactant concentration, particularly around the critical micelle concentration (CMC), reflecting the formation of micelles and the associated changes in charge and mobility.

Table 1: Representative Colloid Vibration Current (CVI) Data for a Cationic Surfactant Solution This table presents illustrative data based on typical CVI measurements for cationic surfactant solutions to demonstrate the principles of the technique.

Surfactant Concentration (mmol/L)Colloid Vibration Current (nA)Interpretation
0.0010.5Signal primarily from monomeric surfactant ions.
0.0052.5Increasing monomer concentration.
0.010 (approx. CMC)8.0Onset of micelle formation, significant change in CVI.
0.05015.0Micelles are the dominant species; CVI reflects micellar properties.
0.10018.5Further increase in micelle concentration.

Zeta Potential and Particle Size Analysis for Colloidal Systems

Zeta potential and particle size are fundamental parameters for characterizing colloidal systems, such as aqueous dispersions of this compound. These measurements provide critical information about the stability of the dispersion and the nature of the colloidal particles.

Zeta Potential Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is the electrical potential at the slipping plane, which is the boundary that separates the layer of fluid firmly attached to the particle surface from the bulk fluid. labcompare.com For colloidal systems, a high absolute zeta potential value (e.g., > ±30 mV) is indicative of good stability, as the electrostatic repulsion between particles is strong enough to prevent aggregation. Conversely, a low zeta potential suggests a tendency for particles to aggregate and the dispersion to become unstable. labcompare.com

In the case of this compound, a cationic surfactant, the particles (micelles or other aggregates) will exhibit a positive zeta potential due to the trimethylammonium head groups at the particle-water interface. The magnitude of this positive zeta potential will be influenced by factors such as the concentration of the surfactant, the ionic strength of the solution, and the pH.

Particle Size Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a common technique used to determine the size distribution of small particles in suspension. researchgate.net This method measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation.

For this compound, DLS can be used to determine the size of the micelles or any larger aggregates that may form in solution. The particle size distribution provides valuable information about the homogeneity of the system. A narrow size distribution indicates that the particles are of a similar size, which is often desirable for product formulation.

Combined Analysis

The combination of zeta potential and particle size analysis offers a comprehensive understanding of the colloidal behavior of this compound. For instance, a formulation with a high positive zeta potential and a small, monodisperse particle size would be considered a stable colloidal system. Changes in these parameters under different conditions (e.g., addition of electrolytes, change in temperature) can be used to predict and control the stability of formulations containing this compound.

While specific experimental data for this compound is not widely available, the following table provides representative data for a generic cationic surfactant dispersion to illustrate the type of information obtained from these analyses.

Table 2: Representative Zeta Potential and Particle Size Data for a Cationic Surfactant Dispersion This table presents illustrative data based on typical measurements for cationic surfactant dispersions to demonstrate the application of these analytical techniques.

Sample ConditionMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Interpretation
0.1% Surfactant in DI Water1500.21+45Stable dispersion of relatively uniform particles.
0.1% Surfactant + 0.01 M NaCl1550.23+25Reduced zeta potential due to charge screening by the electrolyte, indicating potentially lower stability.
1.0% Surfactant in DI Water1800.28+55Higher concentration leads to slightly larger aggregates but maintains high stability.

Future Directions and Emerging Research Areas

Development of Novel Docosyltrimethylammonium Chloride Derivatives with Tailored Properties

A significant area of future research lies in the synthesis of novel derivatives of this compound to achieve specific, tailored properties. This involves chemically modifying the basic structure of the molecule to enhance its performance in various applications. For instance, researchers are exploring the creation of derivatives with improved conditioning effects for hair care products, seeking to provide benefits such as reduced frizz, enhanced detangling, and better moisture retention. atamanchemicals.comatamanchemicals.com

Another avenue of development is the synthesis of derivatives with altered antimicrobial properties. atamanchemicals.com By modifying the chemical structure, scientists aim to create compounds with targeted efficacy against specific microorganisms, which could have applications in personal care and beyond. The development of such derivatives could lead to more effective and specialized products.

Integration of Advanced Computational and Theoretical Modeling for Predictive Research

The use of advanced computational and theoretical modeling is becoming increasingly important in the study of this compound and its derivatives. Molecular dynamics simulations, for example, are being employed to understand the behavior of these molecules in different environments, such as in liquid crystalline phases. researchgate.net These models can help predict how changes in the molecular structure will affect the compound's physical and chemical properties.

Computational studies are also valuable for predicting the interaction of this compound with other substances. researchgate.net For example, modeling can provide insights into the binding constants and the feasibility of interactions with dyes or other components in a formulation. researchgate.net This predictive capability can accelerate the research and development process by allowing scientists to screen potential derivatives and formulations virtually before engaging in extensive laboratory work.

Exploration of Green Chemistry Principles in this compound Synthesis and Application

In line with the growing emphasis on sustainability, future research is increasingly focused on applying the principles of green chemistry to the synthesis and use of this compound. premiumbeautynews.com A key goal is to develop more environmentally friendly manufacturing processes that minimize waste and energy consumption. premiumbeautynews.comgoogle.com This includes exploring the use of renewable feedstocks, such as canola oil, from which this compound is derived. atamanchemicals.comatamanchemicals.com

Researchers are also investigating the use of greener solvents and catalysts in the synthesis process to reduce the environmental impact. mdpi.comnih.govrsc.org The development of solvent-free or one-pot synthesis methods is a significant area of interest, as these approaches can lead to higher efficiency and less waste. nih.gov The ultimate aim is to create a more sustainable life cycle for this compound, from its production to its final application and disposal. mdpi.com

Interdisciplinary Research Integrating this compound with Broader Scientific Fields

The future of this compound research will likely involve greater integration with other scientific disciplines. For example, its application in drug delivery systems is an emerging area of interest. By functionalizing nanoparticles with this compound, researchers aim to improve the delivery and efficacy of therapeutic agents.

Furthermore, its use in conjunction with other materials, such as in the development of novel composites or functional coatings, is being explored. This interdisciplinary approach could unlock new applications for this compound in fields beyond its traditional use in personal care products.

Addressing Long-Term Environmental and Health Implications through Focused Research and Innovation

A critical aspect of future research is a thorough investigation of the long-term environmental and health implications of this compound. Studies are ongoing to understand its biodegradability and potential for accumulation in the environment. nih.govacs.org While some laboratory tests have indicated that it does not readily biodegrade, further research is needed to fully assess its environmental fate. chemicalbook.comatamanchemicals.com

Concerns about the potential for aquatic toxicity are also driving research into its environmental impact. premiumbeautynews.com Additionally, while the compound has been deemed safe for use in cosmetics at regulated concentrations, ongoing research is necessary to monitor for any potential long-term health effects. mdpi.comnih.goveuropa.eu This includes investigating its potential to act as a skin irritant or sensitizer (B1316253) under various conditions of use. nih.goveuropa.eu A focus on these areas will be crucial for ensuring the continued safe and responsible use of this compound.

Q & A

Q. What theoretical frameworks best explain the self-assembly kinetics of this compound in non-aqueous solvents?

  • Methodological Answer : Apply the ladder model or nucleation-growth theory to describe aggregation kinetics. Time-resolved small-angle X-ray scattering (SAXS) can capture dynamic self-assembly in solvents like ethylene glycol. Compare experimental data with predictions from the Israelachvili packing parameter to validate theoretical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.